

# commercial availability of 3-Formyl-5-(trifluoromethoxy)phenylboronic acid

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## Compound of Interest

Compound Name: 3-Formyl-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1443091

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An In-Depth Technical Guide to **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**: Commercial Availability, Applications, and Experimental Protocols

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**, a specialized chemical building block critical for advancements in pharmaceutical research and organic synthesis. We will explore its commercial availability, key physicochemical properties, and the strategic importance of its functional groups in modern drug discovery. Furthermore, this document offers practical, field-tested protocols for its handling, storage, and application in cornerstone chemical reactions, ensuring researchers and drug development professionals can effectively integrate this reagent into their workflows.

## Introduction: A Multifunctional Building Block

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.<sup>[1][2]</sup> These reactions are fundamental to constructing the complex carbon-carbon bonds that form the skeletons of many pharmaceutical agents.<sup>[1]</sup> The subject of this guide, **3-Formyl-5-(trifluoromethoxy)phenylboronic acid**, is a highly functionalized derivative designed for versatility. Its trifluoromethoxy group (-OCF<sub>3</sub>) enhances metabolic stability and lipophilicity, while the strategically placed formyl group (-CHO) provides a reactive

site for extensive derivatization, making it an invaluable tool for building diverse chemical libraries for screening and lead optimization.[1][3]

## Physicochemical Properties and Commercial Availability

**3-Formyl-5-(trifluoromethoxy)phenylboronic acid** is a stable, solid-state reagent available from several specialized chemical suppliers. Its key properties are summarized below, providing a foundational dataset for experimental planning and procurement.

| Property             | Value  | Source |
|----------------------|--|--------|
| CAS Number           | 1451393-39-7   | [4][5] |
| Molecular Formula    | C <sub>8</sub> H <sub>6</sub> BF <sub>3</sub> O <sub>4</sub> | [4][5] |
| Molecular Weight     | 233.94 g/mol   | [4][5] |
| Storage Temperature  | -20°C  | [4][5] |
| Purity               | Highly Purified  | [5]    |
| Shipping Temperature | Ambient  | [5]    |

## Commercial Suppliers

The following table lists known commercial sources for this reagent, facilitating procurement for research and development purposes. Researchers are advised to request certificates of analysis from suppliers to confirm purity and specifications.

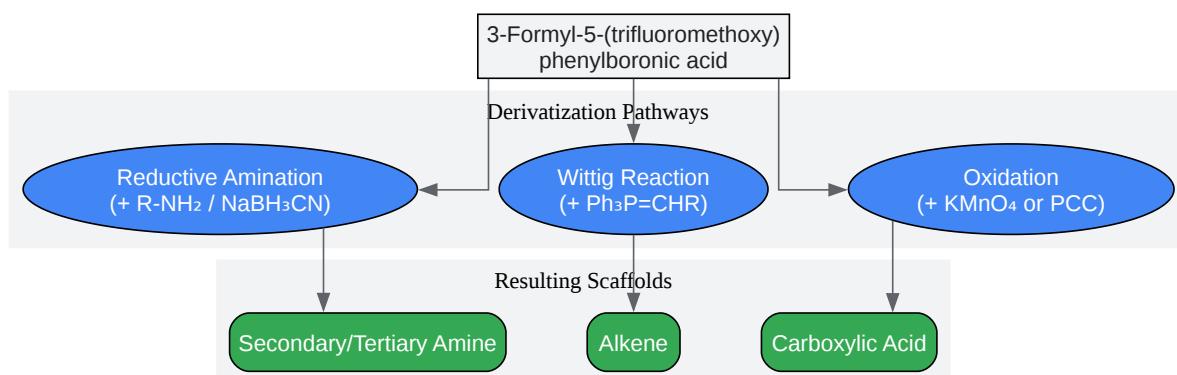
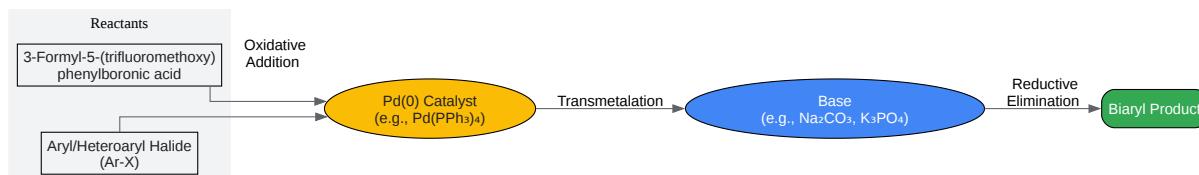
| Supplier                 | Catalog Number | Notes   |
|--------------------------|----------------|---|
| United States Biological | 425850         | Offers the product in a highly purified grade.[4][5]  |
| CymitQuimica             | (Varies)       | Lists the compound for laboratory use.[6]             |
| Lead Sciences / BLDpharm | BD217642       | Available as part of their building block catalog.[7] |

# Strategic Importance in Synthesis and Medicinal Chemistry

The utility of **3-Formyl-5-(trifluoromethoxy)phenylboronic acid** stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the formyl group, and the trifluoromethoxy group.

## The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The primary role of the boronic acid group is to participate in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl structures, a common motif in pharmacologically active molecules. The electron-withdrawing nature of the formyl and trifluoromethoxy substituents can influence the electronic properties of the boronic acid, potentially impacting reaction kinetics.



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